An In-depth Technical Guide to the Physicochemical Properties of Octadecyl-naphthalene for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Octadecyl-naphthalene for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Landscape for a Niche Compound
In the realm of chemical research and drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide is dedicated to octadecyl-naphthalene, a long-chain alkylated aromatic hydrocarbon. While its structural simplicity belies a range of interesting properties and potential applications, it exists in a space where comprehensive, publicly available experimental data is sparse. This guide, therefore, adopts a dual approach: presenting the verified data that is available while also leveraging established principles and data from analogous compounds to provide a scientifically grounded and practically useful resource. Every effort has been made to clearly distinguish between experimental and extrapolated data, ensuring scientific integrity.
Molecular Identity and Core Properties
Octadecyl-naphthalene, with the IUPAC name 1-octadecylnaphthalene, is a polycyclic aromatic hydrocarbon characterized by a naphthalene core appended with a long C18 alkyl chain. This structure imparts a unique combination of aromaticity and lipophilicity.
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₄₄ | [1][2] |
| Molecular Weight | 380.66 g/mol | [1][2] |
| CAS Number | 56388-48-8 | [1][2] |
| Appearance | White solid | [1] |
graph "Molecular_Structure_of_1_Octadecylnaphthalene" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Naphthalene Core C1 -- C2 [len=1.2, color="#202124"]; C2 -- C3 [len=1.2, color="#202124"]; C3 -- C4 [len=1.2, color="#202124"]; C4 -- C10 [len=1.2, color="#202124"]; C10 -- C5 [len=1.2, color="#202124"]; C5 -- C6 [len=1.2, color="#202124"]; C6 -- C7 [len=1.2, color="#202124"]; C7 -- C8 [len=1.2, color="#202124"]; C8 -- C9 [len=1.2, color="#202124"]; C9 -- C1 [len=1.2, color="#202124"]; C9 -- C10 [len=1.2, color="#202124"];
// Octadecyl Chain C1 -- C11 [label=" ", len=1.2, color="#34A853"]; C11 -- C12 [label=" ", len=1.2, color="#34A853"]; C12 -- C13 [label=" ", len=1.2, color="#34A853"]; C13 -- C14 [label=" ", len=1.2, color="#34A853"]; C14 -- C15 [label=" ", len=1.2, color="#34A853"]; C15 -- C16 [label=" ", len=1.2, color="#34A853"]; C16 -- C17 [label=" ", len=1.2, color="#34A853"]; C17 -- C18 [label=" ", len=1.2, color="#34A853"]; C18 -- C19 [label=" ", len=1.2, color="#34A853"]; C19 -- C20 [label=" ", len=1.2, color="#34A853"]; C20 -- C21 [label=" ", len=1.2, color="#34A853"]; C21 -- C22 [label=" ", len=1.2, color="#34A853"]; C22 -- C23 [label=" ", len=1.2, color="#34A853"]; C23 -- C24 [label=" ", len=1.2, color="#34A853"]; C24 -- C25 [label=" ", len=1.2, color="#34A853"]; C25 -- C26 [label=" ", len=1.2, color="#34A853"]; C26 -- C27 [label=" ", len=1.2, color="#34A853"]; C27 -- C28 [label=" ", len=1.2, color="#34A853"];
// Node Labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="CH₂"]; C12 [label="CH₂"]; C13 [label="CH₂"]; C14 [label="CH₂"]; C15 [label="CH₂"]; C16 [label="CH₂"]; C17 [label="CH₂"]; C18 [label="CH₂"]; C19 [label="CH₂"]; C20 [label="CH₂"]; C21 [label="CH₂"]; C22 [label="CH₂"]; C23 [label="CH₂"]; C24 [label="CH₂"]; C25 [label="CH₂"]; C26 [label="CH₂"]; C27 [label="CH₂"]; C28 [label="CH₃"];
// Aromatic double bonds C2 -- C3 [style=bold, color="#EA4335"]; C4 -- C10 [style=bold, color="#EA4335"]; C5 -- C6 [style=bold, color="#EA4335"]; C7 -- C8 [style=bold, color="#EA4335"]; C9 -- C1 [style=bold, color="#EA4335"]; }
Physical and Thermodynamic Properties
The physical state and thermal behavior of a compound are critical for its handling, formulation, and application.
| Property | Value | Remarks | Source(s) |
| Melting Point | Not experimentally determined in reviewed literature. | As a long-chain alkyl-aromatic, it is expected to have a melting point significantly higher than naphthalene (80.26 °C) and likely in the range of other long-chain hydrocarbons. | |
| Boiling Point | 507.1 °C at 760 mmHg | [1] | |
| Density | ~0.905 g/cm³ | [1] | |
| Flash Point | 298.4 °C | [1] |
Thermal Analysis: TGA and DSC
Expected TGA Profile: Due to its high boiling point and low volatility, octadecyl-naphthalene is expected to be thermally stable to high temperatures.[1] Significant weight loss would likely not occur until well above 300 °C in an inert atmosphere, corresponding to its boiling point.
Expected DSC Profile: A DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. Given its potential use as a phase-change material, the enthalpy of fusion would be a key parameter to determine.
Solubility and Partitioning Behavior
The solubility of a compound governs its behavior in different media, which is a critical consideration in drug delivery and chromatography.
| Property | Value | Remarks | Source(s) |
| Water Solubility | Very low (predicted) | The high LogP value suggests extremely poor aqueous solubility. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 9.64380 (predicted) | Indicates a highly lipophilic nature. | [1] |
| Solubility in Organic Solvents | Expected to be soluble in nonpolar organic solvents like hexane, toluene, and chloroform. Limited solubility in polar solvents like ethanol and methanol. | Based on the "like dissolves like" principle. |
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
This protocol outlines a standard method for the experimental determination of LogP.
-
Preparation of Phases: Prepare water saturated with 1-octanol and 1-octanol saturated with water by shaking the two solvents together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of octadecyl-naphthalene in 1-octanol saturated with water.
-
Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of water saturated with 1-octanol.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Carefully separate the two phases and determine the concentration of octadecyl-naphthalene in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and characterization. While experimental spectra for octadecyl-naphthalene are not widely published, the expected features can be predicted based on its structure.
UV-Visible Spectroscopy
The naphthalene core is the primary chromophore in octadecyl-naphthalene. The UV-Vis spectrum is expected to be similar to that of naphthalene, with characteristic absorptions in the UV region. The long alkyl chain is not expected to significantly alter the absorption maxima but may cause minor shifts.
Expected Absorption Maxima (in a non-polar solvent like hexane):
-
~220 nm
-
~275 nm
-
~312 nm
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the aromatic naphthalene ring and the aliphatic octadecyl chain.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1465 | C-H bend | Aliphatic (CH₂) |
| ~800 | C-H out-of-plane bend | Aromatic (substituted naphthalene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will be characterized by signals from the aromatic protons of the naphthalene ring and the aliphatic protons of the octadecyl chain.
-
Aromatic Region (δ 7.0-8.5 ppm): A complex multiplet pattern corresponding to the seven protons on the naphthalene ring.
-
Aliphatic Region (δ 0.8-3.0 ppm):
-
A triplet around δ 0.8-0.9 ppm for the terminal methyl (CH₃) group.
-
A large, broad multiplet between δ 1.2-1.6 ppm for the majority of the methylene (CH₂) groups in the alkyl chain.
-
A triplet around δ 2.8-3.0 ppm for the methylene group directly attached to the naphthalene ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the ten carbons of the naphthalene ring and the eighteen carbons of the octadecyl chain.
-
Aromatic Region (δ 120-140 ppm): Multiple signals for the carbons of the naphthalene ring.
-
Aliphatic Region (δ 14-40 ppm):
-
A signal around δ 14 ppm for the terminal methyl carbon.
-
A series of signals between δ 22-35 ppm for the methylene carbons of the alkyl chain.
-
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 380.66. Fragmentation would likely involve the loss of alkyl fragments from the octadecyl chain, leading to a series of peaks separated by 14 Da (the mass of a CH₂ group). A prominent peak at m/z 141, corresponding to the naphthylmethyl cation, would also be expected. Predicted collision cross-section data is available and can be a useful parameter in identification.[3]
Synthesis
The most common method for the synthesis of alkylated naphthalenes is the Friedel-Crafts alkylation.
General Experimental Protocol for Friedel-Crafts Alkylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., 1-octadecene or 1-chlorooctadecane) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at a controlled temperature (which may range from 0 °C to reflux, depending on the specific reagents) for several hours.
-
Workup: Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation under reduced pressure to isolate the 1-octadecylnaphthalene isomer.
Applications in Research and Drug Development
The unique physicochemical properties of octadecyl-naphthalene make it a compound of interest in several areas, particularly where high lipophilicity is desired.
High-Temperature Lubricants
The excellent thermal stability and low volatility of long-chain alkylnaphthalenes make them suitable for use as high-temperature lubricants and heat transfer fluids.[1]
Drug Delivery Systems
The high lipophilicity of octadecyl-naphthalene makes it a potential component in lipid-based drug delivery systems for poorly water-soluble drugs.
-
Liposomes: The long octadecyl chain could be incorporated into the lipid bilayer of liposomes to modify their fluidity and drug-loading capacity for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): As an oily phase component, octadecyl-naphthalene could be used in SEDDS formulations to enhance the oral bioavailability of poorly soluble drugs.
Stationary Phases in Chromatography
While not a direct application of the free molecule, the octadecyl and naphthyl moieties are key components of reversed-phase high-performance liquid chromatography (HPLC) stationary phases. "Naphthyl" columns are known for their unique selectivity for aromatic compounds due to π-π interactions, while "C18" or "octadecyl" columns are the workhorses of reversed-phase chromatography due to their strong hydrophobic retention. A stationary phase incorporating an octadecyl-naphthalene-like structure could potentially offer a combination of these retention mechanisms.
Safety and Handling
Specific safety data for octadecyl-naphthalene is limited. Therefore, it is prudent to handle it with the same precautions as for naphthalene, while considering the differences in physical properties.
-
Hazards: Based on the data for naphthalene, octadecyl-naphthalene should be considered a flammable solid and potentially harmful if swallowed.[4] The long alkyl chain will significantly reduce its vapor pressure, making inhalation less of a concern compared to naphthalene.
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid creating dust. Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents.[5]
Conclusion
Octadecyl-naphthalene is a compound with a unique combination of properties stemming from its aromatic core and long aliphatic chain. While a comprehensive experimental dataset is not yet publicly available, this guide has synthesized the existing information and provided a scientifically grounded framework for its physicochemical properties, synthesis, and potential applications. As research into novel materials and drug delivery systems continues, it is likely that a more complete picture of this intriguing molecule will emerge.
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